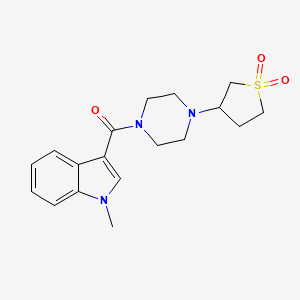
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features both oxazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure suggests potential utility in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the oxazole and thiazole rings followed by their coupling with a propanamide moiety. Common synthetic routes may include:
Oxazole Formation: Starting from a suitable precursor, such as an α-haloketone, which reacts with hydroxylamine to form the oxazole ring.
Thiazole Formation: Using a thioamide and an α-haloketone to construct the thiazole ring.
Coupling Reaction: The final step involves coupling the oxazole and thiazole rings with a propanamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The heterocyclic rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving oxazole and thiazole rings.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific application. Generally, compounds with oxazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methoxy group.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide: Has a butanamide group instead of propanamide.
Uniqueness
The presence of both methoxy and thiazole groups in 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11N3O3S |
|---|---|
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11N3O3S/c1-15-9-6-7(16-13-9)2-3-8(14)12-10-11-4-5-17-10/h4-6H,2-3H2,1H3,(H,11,12,14) |
Clé InChI |
BWRUQFGLEITQMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NOC(=C1)CCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12174407.png)
![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B12174419.png)
![N-cycloheptyl-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B12174425.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12174427.png)
![N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide](/img/structure/B12174435.png)
![4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B12174437.png)
![3-methyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B12174454.png)


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12174476.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide](/img/structure/B12174499.png)
![1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B12174506.png)
![N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12174510.png)
